molecular formula C20H19ClN2O3S2 B2788886 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 953955-52-7

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2788886
CAS No.: 953955-52-7
M. Wt: 434.95
InChI Key: NIJPPEIQFZDWPY-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the discovery and development of novel anticancer agents. The structure of this acetamide derivative incorporates several key pharmacophoric elements: a thiazole ring, a (4-chlorobenzyl)thio moiety, and a 3,4-dimethoxyphenyl group. Thiazole and acetamide derivatives are widely investigated for their diverse biological activities . Structurally related compounds featuring thiazole cores and benzenesulfonamide groups have demonstrated promising in vitro antiproliferative activity against the full NCI-60 panel of human cancer cell lines, with some derivatives showing broad-spectrum efficacy . Furthermore, heterocyclic compounds containing 1,3,4-thiadiazole rings, which are bioisosteres of thiazoles, have been extensively reviewed for their cytotoxic properties and ability to disrupt processes related to DNA replication, highlighting the potential of this class of molecules in oncology research . The 3,4-dimethoxyphenylacetamide component of the structure is a known synthetic fragment present in various biologically active molecules . This compound is intended for research and further manufacturing applications only. It is not approved for direct human use, nor for diagnostic, therapeutic, or any veterinary purposes. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)10-16-12-28-20(23-16)27-11-13-3-5-14(21)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJPPEIQFZDWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, a chlorobenzylthio group, and a methoxyphenyl acetamide moiety. Its molecular formula is C16H17ClN2OSC_{16}H_{17}ClN_{2}OS, and it has garnered attention for potential applications in medicinal chemistry due to its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The unique structure of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide allows it to interact with various biological targets. The thiazole ring is known for its role in enhancing the biological activity of compounds by modulating enzyme interactions and cellular pathways.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC16H17ClN2OSC_{16}H_{17}ClN_{2}OS
Molecular Weight334.84 g/mol
Functional GroupsThiazole, Chlorobenzylthio, Acetamide

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties . The presence of the thiazole ring and chlorobenzyl thio group may enhance the compound's ability to inhibit bacterial growth. Studies have shown that similar thiazole derivatives can effectively combat antibiotic-resistant strains by targeting specific enzymes involved in bacterial fatty acid biosynthesis .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties . The specific structure of this compound may enhance its efficacy against certain cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that those with electron-withdrawing groups (like chlorine) exhibited higher activity. The IC50 values for certain derivatives ranged from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent anticancer potential .

While specific mechanisms for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide remain under investigation, it is hypothesized that the compound may interact with cellular receptors or enzymes to modulate signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other thiazole derivatives that have been studied for similar biological activities.

Table 2: Comparison of Thiazole Derivatives

Compound NameBiological ActivityIC50 Values (µg/mL)
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamideAntimicrobialNot specified
Benzothiazole derivativesAnticancer, antimicrobialVaries
N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamideAntibacterial against gram-positive strainsNot specified

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Acetamide Derivatives

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Features Reference
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide Thiazole 4-Cl-benzylthio, 3,4-dimethoxyphenyl N/A N/A Target compound; structural focus -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Thiadiazole 4-Cl-benzylthio, isopropyl-methylphenoxy 82 138–140 High yield; phenoxy substituent
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) Pyrimidine Pyridinylpyrimidine, 3,4-dimethoxyphenyl N/A N/A Anticonvulsant; in silico ADMET
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) Thiazole Morpholinoethoxy, 2-Cl-benzyl 21 114–116 Low yield; morpholine linker
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Cl₂-phenyl N/A 459–461 Crystal structure; hydrogen bonding

Structural Insights :

  • Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., compound 5j) exhibit higher synthetic yields (82%) compared to thiazole analogs (e.g., 8c: 21%), likely due to differences in reaction kinetics or steric hindrance .
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound and Epirimil is associated with enhanced pharmacokinetic profiles, including predicted high oral bioavailability . In contrast, halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) improve crystallinity and intermolecular interactions (e.g., N–H⋯N hydrogen bonds).

Pharmacological and ADMET Comparisons

Table 2: Pharmacological and ADMET Profiles of Selected Compounds

Compound Name Biological Activity ADMET Highlights Reference
Epirimil Anticonvulsant (in vivo) High predicted oral bioavailability; drug-like
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Not specified Synthetic simplicity (80% yield)
2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole)thio)acetic acids Toxicity predicted (GUSAR) Low acute toxicity risk

Key Findings :

  • Epirimil: Demonstrates anticonvulsant efficacy in vivo, supported by molecular docking studies targeting neurological receptors.
  • Toxicity Trends : Triazole derivatives with dimethoxyphenyl groups (e.g., ) show low acute toxicity risks, suggesting that the 3,4-dimethoxy substitution may mitigate adverse effects in acetamide-based compounds.

Crystallographic and Conformational Analysis

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 61.8° between the thiazole and phenyl rings, indicative of steric and electronic effects influencing molecular packing. Hydrogen-bonding interactions (e.g., R₂²(8) motifs in ) are critical for stability and could be replicated in the target compound due to its acetamide backbone.

Q & A

Basic Research Questions

What are the key synthetic pathways for synthesizing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions (e.g., NaOH/EtOH) .

Introduction of the 4-chlorobenzylthio group : Achieved via nucleophilic substitution using 4-chlorobenzyl halides in polar aprotic solvents (e.g., DMF) .

Acetamide group attachment : Reacting intermediates with acetic anhydride or acetyl chloride under basic catalysis (e.g., pyridine) .
Optimization strategies :

  • Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions .
  • Use TLC and NMR spectroscopy to monitor reaction progress and confirm intermediate purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms functional groups (e.g., thiazole protons at δ 7.2–7.5 ppm, aromatic acetamide signals) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~449.3 for C20H18ClN3O3S2) .
  • IR spectroscopy : Identifies key bonds (e.g., C=O stretch at ~1650 cm⁻¹, S-C=S at ~680 cm⁻¹) .
  • HPLC : Assesses purity (>95%) and detects impurities .

What are the common impurities formed during synthesis, and how are they mitigated?

  • Byproducts : Unreacted intermediates (e.g., free thiols or unsubstituted thiazoles) due to incomplete substitution .
  • Mitigation :
    • Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
    • Recrystallize from ethanol to remove polar impurities .
    • Use preparative HPLC for high-purity isolation .

Advanced Research Questions

How do structural modifications (e.g., 4-chlorobenzyl, thiazole, and dimethoxyphenyl groups) influence biological activity?

  • 4-Chlorobenzylthio group : Enhances lipophilicity and membrane permeability, improving antimicrobial activity against Gram-positive bacteria .
  • Thiazole core : Facilitates π-π stacking with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
  • 3,4-Dimethoxyphenyl acetamide : Methoxy groups increase electron density, potentially boosting interaction with hydrophobic protein pockets .
    Comparative SAR : Analogues lacking the chlorine atom show reduced activity (e.g., MIC >50 µM vs. ~12.5 µM for chlorinated derivatives) .

How can contradictory biological activity data between in vitro and in vivo studies be resolved?

  • In vitro-in vivo disconnect : May arise from poor bioavailability or metabolic instability.
  • Methodological approaches :
    • Pharmacokinetic profiling : Assess plasma stability and hepatic microsomal metabolism to identify degradation pathways .
    • Prodrug design : Modify the acetamide group (e.g., esterification) to enhance solubility and absorption .
    • Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability .

What computational strategies predict this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding with targets like EGFR or β-lactamase. Key interactions:
    • Thiazole sulfur forms hydrogen bonds with catalytic residues .
    • 4-Chlorobenzyl group occupies hydrophobic pockets .
  • MD simulations : Validate binding stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OCH3) with IC50 values to guide derivative design .

Methodological Notes

  • Experimental design : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate measurements to ensure reproducibility .
  • Data contradiction analysis : Use ANOVA to compare batch-to-batch variability in biological assays .

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